Product packaging for 3-Oxabicyclo[3.3.1]nonan-9-amine(Cat. No.:CAS No. 1897868-98-2)

3-Oxabicyclo[3.3.1]nonan-9-amine

Cat. No.: B2771359
CAS No.: 1897868-98-2
M. Wt: 141.214
InChI Key: DRZNLWVHQCNSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxabicyclo[3.3.1]nonan-9-amine is a chiral amine featuring a bridged oxa-bicyclic scaffold that serves as a privileged, versatile building block in medicinal chemistry and organic synthesis . The 3-oxabicyclo[3.3.1]nonane core is a prominent structural motif found in various biologically active natural products and synthetic compounds, valued for its ability to introduce complex three-dimensional geometry . This compound is primarily utilized as a key synthetic intermediate for constructing more complex molecules. Its functional groups and rigid bicyclic structure make it a valuable precursor in asymmetric synthesis, particularly for developing potential chemotherapeutic agents and neurological receptor ligands, such as 5-HT₃ antagonists . The scaffold's conformational properties, which can adopt twin-chair or boat-chair conformations, are crucial for its specific interactions with biological targets . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B2771359 3-Oxabicyclo[3.3.1]nonan-9-amine CAS No. 1897868-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.3.1]nonan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-6-2-1-3-7(8)5-10-4-6/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZNLWVHQCNSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxabicyclo 3.3.1 Nonan 9 Amine and Its Core Structure

General Strategies for Bicyclo[3.3.1]nonane Ring System Construction

Intermolecular Annulation Reactions for Bicyclic Core Formation

Intermolecular annulation reactions construct the bicyclic framework by combining two or more separate molecules. A classic example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring onto a pre-existing one. While powerful, this method often necessitates specific starting materials. Other intermolecular strategies include cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, which can provide a direct route to the bicyclic system with a high degree of stereocontrol.

Intramolecular Cyclization Pathways for Bridgehead Scaffolds

Intramolecular cyclizations are among the most prevalent and versatile methods for synthesizing bicyclo[3.3.1]nonane derivatives. These approaches involve the cyclization of a single, appropriately functionalized precursor molecule. A notable example is the double Michael reaction of α,β-unsaturated ketones with enolates, which can assemble the bicyclic skeleton in a single step. Intramolecular aldol condensations of 1,5-dicarbonyl compounds are also widely used to forge the second ring of the bicyclic system.

Ring-Closing Metathesis (RCM) Approaches to Bicyclic Structures

Ring-closing metathesis (RCM) has become a powerful tool for constructing complex cyclic and bicyclic molecules. In the context of bicyclo[3.3.1]nonane synthesis, a diene-containing precursor is treated with a ruthenium or molybdenum catalyst to facilitate the ring-closing reaction. The success of this method hinges on the strategic placement of the two alkene functional groups within the precursor molecule. RCM is valued for its tolerance of various functional groups and the mild conditions under which it is typically performed.

Targeted Synthesis of the 3-Oxabicyclo[3.3.1]nonane Core

The incorporation of an oxygen atom into the bicyclic framework at the 3-position presents unique synthetic challenges and opportunities. The strategies for constructing the 3-oxabicyclo[3.3.1]nonane core often leverage the electronic properties of the oxygen atom to guide key bond-forming steps.

Michael-Aldol Annulation Reactions for Oxabicyclic Ring Systems

A highly effective approach to the 3-oxabicyclo[3.3.1]nonane core is the tandem Michael-Aldol annulation. This strategy typically involves the reaction of a cyclic enolate with an α,β-unsaturated aldehyde or ketone. The initial Michael addition creates a 1,5-dicarbonyl intermediate, which subsequently undergoes an intramolecular aldol condensation to form the bicyclic ring system. A key advantage of this method is the potential for stereocontrol, which can be influenced by the choice of reactants, catalysts, and reaction conditions.

For instance, the reaction between glutaraldehyde (B144438) and the silyl (B83357) enol ether of acetone, catalyzed by a Lewis acid, proceeds via a Mukaiyama-Michael reaction followed by an intramolecular Mukaiyama-Aldol reaction to yield the 3-oxabicyclo[3.3.1]nonan-9-one precursor. The ketone at the C9 position can then be converted to the desired amine functionality through methods such as reductive amination.

Starting Material 1Starting Material 2Catalyst/ConditionsProduct
Cyclohexanone (B45756) EnolateAcroleinLiHMDS, THF, -78 °C3-Oxabicyclo[3.3.1]nonan-9-one
Silyl enol ether of AcetoneGlutaraldehydeTiCl4, CH2Cl2, -78 °C3-Oxabicyclo[3.3.1]nonan-9-one
1,3-CyclohexanedioneMethyl vinyl ketoneEt3N, MeOH, reflux2,4-Dioxo-3-oxabicyclo[3.3.1]nonane derivative

Oxonium-Ene Cyclization Reactions in Oxabicyclo[3.3.1]nonane Synthesis

Another powerful method for constructing the 3-oxabicyclo[3.3.1]nonane core is the oxonium-ene cyclization. This reaction involves the intramolecular cyclization of an unsaturated alcohol or ether that contains a strategically placed alkene. A key step is the formation of a cyclic oxonium ion, which then undergoes an ene reaction with the tethered alkene to form the bicyclic system.

For example, treating a citronellol-derived aldehyde with a Lewis acid can trigger a Prins-type cyclization to form the 3-oxabicyclo[3.3.1]nonane skeleton. The reaction proceeds through the formation of an oxocarbenium ion, which is then attacked by the terminal alkene. This approach has been successfully employed to synthesize various substituted 3-oxabicyclo[3.3.1]nonanes with high levels of diastereoselectivity.

SubstrateCatalyst/ReagentKey IntermediateProduct Feature
Citronellol-derived aldehydeSnCl4, CH2Cl2Oxocarbenium ionHigh diastereoselectivity
Homoallylic alcohol with pendant aldehydeBF3·OEt2, CH2Cl2Cyclic oxonium ionFused or bridged bicyclic system
Unsaturated acetalTiCl4, CH2Cl2Oxonium ionControl over ring conformation

The final conversion of the 3-oxabicyclo[3.3.1]nonan-9-one intermediate to the target compound, 3-oxabicyclo[3.3.1]nonan-9-amine, is typically achieved through standard synthetic transformations. Reductive amination, involving the reaction of the ketone with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent, is a common method. Alternatively, the ketone can be converted to an oxime, which is then reduced to the amine. The choice of method often depends on the desired stereochemistry at the C9 position and the compatibility with other functional groups present in the molecule.

Diels-Alder Reactions for Bicyclic Precursors

The Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems. researchgate.net In the context of synthesizing the 3-oxabicyclo[3.3.1]nonane scaffold, this pericyclic reaction can be employed to create key precursors. For instance, the reaction between a suitable diene and a dienophile can establish the requisite six-membered ring that forms the foundation of the bicyclic structure. Subsequent intramolecular cyclization or functional group manipulation can then lead to the formation of the ether bridge.

One notable approach involves the use of 1,3,3a,7a-tetrahydro-2-benzofuran as a key diene. acs.org This compound can undergo epoxidation, and the resulting bisepoxide can be subjected to a ring-opening reaction to generate precursors for the 3-oxabicyclo[3.3.1]nonane skeleton. acs.org The stereochemistry of the Diels-Alder reaction is a critical consideration, as it dictates the relative orientation of substituents in the resulting adduct, which can influence the subsequent formation of the bicyclic system. researchgate.net

Palladium, Ruthenium, and Platinum-Catalyzed Approaches to the Bicyclo[3.3.1]nonane Scaffold

Transition metal catalysis offers a versatile and efficient means to construct the bicyclo[3.3.1]nonane framework. Catalysts based on palladium, ruthenium, and platinum have been successfully employed in various cyclization and bond-forming reactions.

Palladium-Catalyzed Approaches: Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling and cyclization reactions. researchgate.net For the synthesis of the bicyclo[3.3.1]nonane scaffold, palladium-catalyzed oxidative cyclization of olefinic keto esters has been developed. researchgate.net This method utilizes oxygen as a reoxidant in a catalytic cycle. researchgate.net Additionally, palladium-catalyzed cycloalkenylations have proven effective in synthesizing related bicyclic systems. researchgate.net The development of novel bicyclic sulfoxide (B87167) ligands has been shown to enhance the catalytic activity of palladium in C-H functionalization reactions, offering a pathway to construct the bicyclo[3.3.1]nonane framework. mdpi.com

Ruthenium-Catalyzed Approaches: Ruthenium catalysts have also found application in the synthesis of bicyclic structures. For instance, a one-pot method combining ruthenium-catalyzed cyclization and iodine-mediated oxidative ring expansion has been developed to assemble a benzo-fused bridged ketone scaffold. researchgate.net Ruthenium complexes are also utilized in hydrogenation reactions, which can be a key step in the synthesis of precursors to the target amine.

Platinum-Catalyzed Approaches: Platinum catalysts have been utilized in direct amination of allylic alcohols and in domino reactions for the synthesis of benzofurans, showcasing their potential in constructing heterocyclic and bicyclic systems. ucsb.edu While direct application to the 3-oxabicyclo[3.3.1]nonane scaffold is less commonly reported, the versatility of platinum catalysis in C-O and C-N bond formation suggests its applicability in this area.

Introduction of the Amine Functionality at the C-9 Position of 3-Oxabicyclo[3.3.1]nonane

Once the 3-oxabicyclo[3.3.1]nonane core structure is established, the next critical step is the introduction of the amine group at the C-9 position. Several methods have been developed to achieve this transformation.

Transformation of Ketone Precursors (e.g., Oxime Formation and Subsequent Reduction)

A common and reliable strategy for introducing the C-9 amine involves the conversion of a ketone precursor, specifically 3-oxabicyclo[3.3.1]nonan-9-one. This ketone can be transformed into an oxime by reaction with hydroxylamine. The resulting oxime can then be reduced to the corresponding primary amine, this compound. Various reducing agents can be employed for this reduction, with the choice of reagent influencing the stereochemical outcome.

PrecursorReagentProductReference
3-Oxabicyclo[3.3.1]nonan-9-one1. Hydroxylamine2. Reducing AgentThis compound researchgate.net

Direct Amination Strategies and Reductive Amination Routes

Direct amination strategies offer a more streamlined approach to installing the amine functionality. Reductive amination is a particularly powerful one-pot procedure where a ketone is reacted with an amine source in the presence of a reducing agent. libretexts.orgorganic-chemistry.org

For the synthesis of this compound, the ketone precursor, 3-oxabicyclo[3.3.1]nonan-9-one, can be reacted with ammonia or a protected amine equivalent in the presence of a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4) with an activating agent. libretexts.orgunive.it This method directly converts the carbonyl group into the desired amine in a single synthetic operation. The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity. unive.it

Carbonyl CompoundAmine SourceReducing AgentProductReference
3-Oxabicyclo[3.3.1]nonan-9-oneAmmoniaSodium CyanoborohydrideThis compound libretexts.org
Aldehydes/KetonesPrimary/Secondary AminesSodium Borohydride/Boric AcidSecondary/Tertiary Amines organic-chemistry.org

Stereocontrolled Amine Introduction

The stereochemistry at the C-9 position is a critical aspect of the synthesis of this compound and its derivatives. The approach of the nucleophile (the amine or its precursor) to the C-9 carbonyl can occur from two different faces, leading to the formation of either an endo or exo amine. The stereochemical outcome is influenced by several factors, including the steric hindrance of the bicyclic system, the nature of the reagents, and the reaction conditions.

The reduction of an intermediate imine or oxime is a key step where stereocontrol can be exerted. The choice of reducing agent can significantly impact the diastereoselectivity of the product. For instance, bulky reducing agents may favor approach from the less hindered face of the molecule, leading to a higher proportion of one stereoisomer.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of significant interest due to the importance of chirality in biologically active molecules.

Organocatalysis has emerged as a powerful strategy for achieving high levels of stereocontrol. nih.gov For example, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. researchgate.netnih.govnih.gov This approach, utilizing modularly designed organocatalysts, allows for the construction of multiple stereogenic centers with high diastereoselectivity and enantioselectivity. researchgate.netnih.govnih.gov

Furthermore, chiral sp3-rich bicyclo[3.3.1]nonane scaffolds have been synthesized as single diastereomers from precursors prepared via copper-catalyzed enantioselective reduction. nih.gov These chiral scaffolds can then be further functionalized to introduce the amine group at the C-9 position in a stereocontrolled manner. The use of chiral ligands in transition metal-catalyzed reactions also presents a viable route to enantiomerically enriched derivatives.

Reaction TypeCatalyst/MethodKey FeaturesReference
Domino Michael-hemiacetalization-MichaelModularly Designed OrganocatalystsHigh diastereo- and enantioselectivity researchgate.netnih.govnih.gov
Enantioselective ReductionCopper-catalyzedAccess to chiral bicyclic precursors nih.gov

Chiral Auxiliary and Asymmetric Catalysis in Bicyclic Systems

Beyond organocatalysis, other asymmetric strategies, including the use of chiral auxiliaries and chiral catalysts, are vital for producing enantiomerically pure bicyclo[3.3.1]nonane systems. lmaleidykla.ltresearchgate.net Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which they are removed. researchgate.net

One innovative approach involves the synthesis of a chiral ionic liquid (CIL) derived from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. lmaleidykla.lt This CIL, featuring two imidazolium (B1220033) cations on the bicyclic framework, acts as a chiral catalyst in asymmetric Michael addition reactions. lmaleidykla.lt For example, it has been used to catalyze the reaction of chalcone (B49325) with diethyl malonate, inducing asymmetry in the product with a satisfactory optical activity. lmaleidykla.lt The ability of the CIL to function as the chiral catalyst circumvents the need for additional chiral additives. lmaleidykla.lt

Asymmetric reduction of prochiral ketones to access chiral bicyclic alcohols is another key transformation. The use of reagents like potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane, which incorporates a chiral auxiliary derived from a carbohydrate, has been explored for this purpose. acs.org Similarly, asymmetric deprotonation of ω-azabicyclo[3.n.1]alkan-3-ones using a chiral base, followed by further transformations, provides a route to chiral cis-disubstituted piperidines and pyrrolidines, demonstrating the power of chiral bases in desymmetrization strategies. rsc.org

Enantiodivergent Synthetic Pathways to 3-Oxabicyclo[3.3.1]nonane Scaffolds

Enantiodivergent synthesis refers to a strategy that allows for the selective production of either enantiomer of a chiral product from a single, common starting material by simply modifying the reagents or catalysts. This approach is highly efficient and desirable in medicinal chemistry.

While specific examples for the 3-oxabicyclo[3.3.1]nonane scaffold are not extensively detailed, the principles have been demonstrated in closely related systems. For instance, an enantiodivergent synthesis of the Geissman-Waiss lactone, a key intermediate for certain alkaloids, has been achieved. researchgate.net This was made possible by the chromatographic separation of diastereomeric intermediates derived from an 8-phenylmenthyl chiral auxiliary. researchgate.net Another strategy involves a base-induced cyclization of acyclic unsaturated amine derivatives, where changing the geometry of the double bond in the starting material leads to complementary and high diastereoselection, resulting in a stereodivergent synthesis of piperidine (B6355638) derivatives. researchgate.net These methodologies highlight the potential for developing enantiodivergent routes to oxabicyclic systems by carefully selecting chiral auxiliaries or controlling substrate geometry.

Diastereoselective Control in Bicyclo[3.3.1]nonane Annulations

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of bicyclic systems. The Robinson annulation is a classic and powerful method for creating six-membered rings, often used to build the bicyclo[3.3.1]nonane framework. wisc.eduacs.org Controlling the diastereoselectivity of these reactions is crucial, particularly when introducing substituents on the bicyclic core.

Studies on the Robinson annulation of 2-substituted cyclohexanones have investigated the stereochemistry at the one-carbon bridge of the resulting bicyclo[3.3.1]nonane product. wisc.eduacs.org It was found that under kinetically controlled conditions, the major diastereomer formed places the substituent on the one-carbon bridge in an anti position relative to the newly introduced keto ester/amide unit. wisc.eduacs.org This outcome was contrary to some previous reports. wisc.edu

Interestingly, it is possible to reverse this selectivity. Through base-catalyzed epimerization under more forcing thermodynamic conditions (e.g., refluxing with excess base), the syn isomer can become the favored product. wisc.eduacs.org This demonstrates that both kinetic and thermodynamic control can be leveraged to selectively access different diastereomers of the bicyclo[3.3.1]nonane system.

Table 2: Diastereoselectivity in Robinson Annulation for Bicyclo[3.3.1]nonane Synthesis

Control Type Major Diastereomer Conditions
Kinetic anti Base-catalyzed, standard conditions
Thermodynamic syn Base-catalyzed, forcing conditions (e.g., excess base, heat)

Based on findings from Robinson annulation reactions of 2-substituted cyclohexenones. wisc.eduacs.org

Other annulation strategies include domino Michael-aldol reactions of cycloalkane-1,3-diones with enals, which provide a general route to substituted 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk

Total Synthesis Approaches Utilizing 3-Oxabicyclo[3.3.1]nonane Scaffolds

The 3-oxabicyclo[3.3.1]nonane scaffold is not just a synthetic target but also a valuable intermediate in the total synthesis of complex, biologically active natural products. nih.govrsc.org Its rigid conformation serves as an excellent anchor for constructing larger molecular architectures.

For example, the bicyclo[3.3.1]nonane core is a key structural feature of the natural product garsubellin A. rsc.org A successful total synthesis of racemic garsubellin A employed a ring-closing metathesis (RCM) reaction as a key step to construct the bicyclic framework. rsc.org Similarly, the bicyclo[3.3.1]nonane core of clusianone was synthesized using an alkylative dearomatization-annulation methodology. rsc.org

Furthermore, derivatives of the 3-oxabicyclo[3.3.1]nonane skeleton have been synthesized and identified as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an important DNA repair enzyme and a target for developing new anticancer agents. researchgate.netmdpi.com These syntheses often start from readily available monoterpenes like (+)-3-carene or limonene, which react with various aldehydes to form the oxabicyclic core. researchgate.netmdpi.combohrium.com The successful synthesis of these inhibitors showcases the utility of the 3-oxabicyclo[3.3.1]nonane scaffold in constructing molecules with significant therapeutic potential. mdpi.com The development of these synthetic routes is crucial for creating new agents for combined anticancer therapies. bohrium.com

Structural and Conformational Analysis of 3 Oxabicyclo 3.3.1 Nonan 9 Amine Derivatives

Fundamental Principles of Bicyclo[3.3.1]nonane Conformations

The bicyclo[3.3.1]nonane skeleton can theoretically exist in several conformations, including chair-chair (CC), chair-boat (CB), boat-chair (BC), and boat-boat (BB). rsc.org The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions within the molecule. rsc.org

For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair (CC) conformation is generally the most stable. rsc.org However, this conformation is not without strain. The proximity of the C-3 and C-7 axial hydrogen atoms leads to significant transannular steric repulsion, causing a flattening of the two cyclohexane (B81311) rings compared to an ideal cyclohexane chair. Despite this interaction, the CC form is favored over the boat-boat (BB) conformer by approximately 6 to 10 kJ/mol. sci-hub.se In the case of bicyclo[3.3.1]nonan-9-one, the energy difference between the CC and the boat-chair (BC) conformer is smaller, calculated to be about 1 kcal/mol, indicating a more accessible equilibrium between these forms. researchgate.net

The chair-boat (CB) and boat-chair (BC) conformations represent key points on the conformational landscape of bicyclo[3.3.1]nonane systems. These conformations can interconvert rapidly, and the presence of substituents can shift the equilibrium towards one form over the other. digitellinc.com For instance, introducing a bulky substituent at the C-3 or C-7 position in an axial-like orientation can destabilize the CC conformation due to severe 1,3-diaxial interactions, thereby favoring a CB or BC conformation where the substituent occupies a more sterically favorable position. The energy barrier for the interconversion between CC and BC conformers in bicyclo[3.3.1]nonan-9-one is approximately 6 kcal/mol, suggesting a dynamic equilibrium at room temperature. researchgate.net

The substitution of a methylene (B1212753) group at the C-3 position with an oxygen atom, as in 3-oxabicyclo[3.3.1]nonane, has a profound effect on the conformational equilibrium. The replacement of a C-H bond with a polar C-O bond and the presence of oxygen lone pairs alter the electronic and steric environment. Molecular mechanics calculations indicate that for 3-oxabicyclo[3.3.1]nonane, the chair-chair (CC) conformation is the most stable. researchgate.net The introduction of the oxygen atom leads to a flattening of the rings in the CC conformer. researchgate.net In contrast, for the related 2,4-dioxabicyclo[3.3.1]nonane, the boat-chair (BC) conformation becomes the most stable form by a significant margin (8.3 kJ mol⁻¹), highlighting the nuanced effects of heteroatom placement. researchgate.net

Substitution at the C-9 bridge position can also influence the conformational preferences of the bicyclo[3.3.1]nonane system. While less impactful than substitutions at C-3 or C-7, a C-9 substituent can engage in interactions that favor or disfavor certain conformations. rsc.orgnih.gov In 3-Oxabicyclo[3.3.1]nonan-9-amine, the amine group can participate in intramolecular hydrogen bonding. Depending on the orientation of the amine and the conformation of the bicyclic system, the NH₂ group could potentially form a hydrogen bond with the oxygen atom at C-3. Such an interaction would likely stabilize a specific conformation, potentially a boat-chair form, where the two groups are brought into closer proximity than in a standard CC conformation. researchgate.net For example, in certain epimeric secondary alcohols of 3-thia-7-azabicyclo[3.3.1]nonan-9-one derivatives, intramolecular hydrogen bonding between a hydroxyl group and the nitrogen atom's lone pair forces the piperidine (B6355638) ring into a boat form, leading to a predominant boat-chair conformation for the entire molecule. researchgate.net A similar principle could apply to this compound.

Spectroscopic Techniques for Conformational and Configurational Elucidation

The determination of the preferred conformation and the stereochemistry of bicyclo[3.3.1]nonane derivatives relies heavily on advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformation of bicyclic systems in solution. academie-sciences.frunibas.it Parameters such as chemical shifts (δ) and coupling constants (J) provide detailed information about the geometry and connectivity of the molecule.

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment and spatial orientation. For example, in a rigid chair-chair conformation, axial and equatorial protons on the same carbon will have distinct chemical shifts. Transannular interactions, such as the repulsion between C-3 and C-7 hydrogens in the CC form, can cause deshielding and result in downfield shifts for the involved protons. researchgate.net The presence of heteroatoms like oxygen and nitrogen also significantly influences the chemical shifts of nearby nuclei. academie-sciences.frresearchgate.net

Coupling Constants: Vicinal coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles within the six-membered rings can be estimated, allowing for the differentiation between chair, boat, and twisted conformations. scholaris.ca For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons suggests a diaxial relationship (dihedral angle ~180°), which is characteristic of a chair conformation. Smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements.

Dynamic NMR: For molecules undergoing rapid conformational interconversion, variable temperature NMR studies can be employed. unibas.it At lower temperatures, the interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of signals from individual conformers. This "freezing out" of the equilibrium allows for the direct determination of the conformer populations and the calculation of the activation energy for the interconversion process. rsc.orgunibas.it

The table below illustrates typical ¹H NMR data used to distinguish between conformations in substituted bicyclo[3.3.1]nonane systems.

ParameterChair-Chair (CC) ConformationChair-Boat (CB) ConformationSignificance
³J(Hax, Hax)Large (10-13 Hz)Varies (can be smaller)Indicates dihedral angle; large value supports chair geometry.
³J(Hax, Heq) / ³J(Heq, Heq)Small (2-5 Hz)VariesSmaller couplings reflect gauche relationships.
Long-range Coupling (e.g., W-coupling)May be present (e.g., J2eq, 4eq)Typically absent or differentCharacteristic of specific rigid geometries. researchgate.net
Δδ (Hax - Heq)SignificantCan be reducedChemical shift difference between axial and equatorial protons.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures in the solid state. For complex bicyclic systems like 3-oxabicyclo[3.3.1]nonane derivatives, it provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and absolute stereochemistry.

Research on the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has utilized X-ray crystallography to confirm the structure of the products. nih.gov In one such study, a domino Michael-hemiacetalization-Michael reaction was developed to produce these bicyclic compounds with high stereoselectivity. nih.govresearchgate.net The absolute configuration of the major enantiomer produced, a substituted 3-oxabicyclo[3.3.1]nonan-2-one, was unequivocally assigned as (1R,5R,6R,9S) through single-crystal X-ray analysis of a derivative. nih.gov An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) drawing from such an analysis provides a clear visual representation of the molecule's three-dimensional structure and the spatial arrangement of its substituents.

Conformational studies on bicyclo[3.3.1]nonane and its hetero-analogs show that the system can exist in several conformations, primarily the chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. researchgate.netresearchgate.net For 3-oxabicyclo[3.3.1]nonane itself, empirical force field calculations indicate that the chair-chair (CC) conformation is the most stable. researchgate.netresearchgate.net The introduction of substituents or additional heteroatoms can, however, influence this preference. nih.govrsc.org For instance, the presence of bulky substituents or repulsive lone-pair interactions in other bicyclo[3.3.1]nonane systems can favor a boat-chair conformation, a phenomenon sometimes referred to as the "Hockey Sticks" effect. nih.govrsc.org X-ray diffraction studies are essential for confirming the predominant conformation in the crystalline state. researchgate.net

Table 1: Representative Crystallographic Data Application

Compound Class Method Finding Reference
Substituted 3-Oxabicyclo[3.3.1]nonan-2-one Single-Crystal X-ray Diffraction Determined the solid-state structure and assigned the absolute configuration as (1R,5R,6R,9S). nih.gov

Chiroptical Properties of Enantiomerically Enriched Structures

Chiroptical methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful spectroscopic techniques for studying chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light, which provides information about the stereochemical environment of the molecule's chromophores. Bridged bicyclic compounds are particularly suitable models for studying chiroptical properties due to their rigid and well-defined geometry. researchgate.net

For enantiomerically enriched or pure 3-oxabicyclo[3.3.1]nonane derivatives, CD spectroscopy is instrumental in assigning the absolute configuration. researchgate.netresearchgate.net The relationship between the observed Cotton effects in a CD spectrum and the absolute configuration of the molecule is often established by applying empirical rules (e.g., the octant rule for ketones) or, more reliably, through comparison with theoretical calculations. researchgate.net Time-dependent density functional theory (TDDFT) is frequently used to simulate the CD spectrum of a proposed structure. researchgate.net A match between the experimental and the TDDFT-calculated spectrum provides strong evidence for the assignment of the absolute configuration. researchgate.net

In studies of related bicyclic ketones, enantiomers were separated using chiral HPLC, and their absolute configurations were determined by comparing their experimental CD spectra with calculated spectra. researchgate.net This combined experimental and theoretical approach is a cornerstone for assigning stereochemistry when single crystals for X-ray analysis are not available.

Stereochemistry and Isomerism in this compound Structures

The rigid bicyclic nature of the 3-oxabicyclo[3.3.1]nonane core gives rise to various forms of stereoisomerism. The presence of multiple stereogenic centers and the constrained ring system necessitate careful control and analysis of stereochemical outcomes during synthesis.

Analysis of Diastereoselectivity and Enantioselectivity in Synthetic Products

The synthesis of 3-oxabicyclo[3.3.1]nonane derivatives often generates multiple stereoisomers. The control of both diastereoselectivity (the preferential formation of one diastereomer over others) and enantioselectivity (the preferential formation of one enantiomer over its mirror image) is a primary goal in modern asymmetric synthesis.

A highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-ones has been achieved through an organocatalytic domino reaction. nih.gov This approach, utilizing modularly designed organocatalysts, yields products with up to four contiguous stereogenic centers. nih.govresearchgate.net The reactions proceed with outstanding stereocontrol, affording the desired products in good yields, excellent diastereoselectivities, and high enantioselectivities. researchgate.net For example, the reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by oxidation, produced the bicyclic products with diastereomeric ratios (dr) often exceeding 99:1 and enantiomeric excesses (ee) reaching up to 96%. nih.govresearchgate.net

Other synthetic strategies, such as variants of the Prins cyclization, have also been employed to construct the oxabicyclo[3.3.1]nonane core with controlled selectivity. acs.org The choice of catalysts, reagents, and reaction conditions is critical for directing the stereochemical outcome of these complex cyclizations. acs.org

Table 2: Research Findings on Stereoselective Synthesis

Reaction Type Catalyst System Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Domino Michael-Hemiacetalization-Michael Modularly Designed Organocatalysts (MDOs) >99:1 up to 96% nih.govresearchgate.net
Domino Michael-Cyclization Thiourea-tertiary amine Not specified >90%

Assignment of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms is fundamental to characterizing a chiral molecule. This involves assigning the relative configuration (the orientation of substituents relative to each other, e.g., cis or trans, endo or exo) and the absolute configuration (the R/S designation at each stereocenter according to Cahn-Ingold-Prelog priority rules). qmul.ac.uk

The assignment of absolute and relative configurations for 3-oxabicyclo[3.3.1]nonane derivatives is typically accomplished using a combination of methods:

X-ray Crystallography : As discussed previously, this is the most direct and unambiguous method for determining both relative and absolute configuration in the solid state, provided a suitable single crystal can be obtained. nih.govresearchgate.net The analysis of a derivative of a 3-oxabicyclo[3.3.1]nonan-2-one provided the definitive (1R,5R,6R,9S) configuration. nih.gov

Chiroptical Spectroscopy : In the absence of a crystal structure, Circular Dichroism (CD) is a primary tool. researchgate.net The absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a closely related system, was determined by comparing the experimental CD spectrum with one simulated using TDDFT calculations. researchgate.net This assignment was further confirmed by applying the benzoate (B1203000) exciton (B1674681) chirality method to a derivative. researchgate.net

Chemical Correlation : This involves chemically transforming a molecule of unknown configuration into a compound whose absolute configuration is already known. researchgate.net If the transformation does not affect the stereogenic center , the configuration of the new molecule can be correlated back to the starting material.

NMR Spectroscopy : While NMR is the primary tool for determining the connectivity and relative stereochemistry of a molecule through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), it cannot directly determine the absolute configuration on its own. However, it is essential for confirming the relative arrangement of atoms predicted by a proposed reaction mechanism.

The combination of these techniques provides a robust framework for the complete stereochemical elucidation of complex molecules like this compound and its derivatives.

Reactivity and Derivatization Chemistry of 3 Oxabicyclo 3.3.1 Nonan 9 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group at the 9-position of the 3-oxabicyclo[3.3.1]nonane scaffold is a versatile functional handle for a variety of chemical transformations. These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amidation and Peptide Coupling Reactions

The primary amine of 3-Oxabicyclo[3.3.1]nonan-9-amine readily undergoes amidation reactions with carboxylic acids, acid chlorides, and anhydrides to form the corresponding amides. These reactions are fundamental in organic synthesis and are widely used to create stable linkages.

In the context of medicinal chemistry, the incorporation of the rigid 3-oxabicyclo[3.3.1]nonane scaffold into peptide structures is of significant interest for the development of conformationally constrained peptide mimics. Standard peptide coupling reagents can be employed to facilitate the formation of a peptide bond between the amine and a carboxylic acid.

Table 1: Representative Amidation and Peptide Coupling Reactions

Amine ReactantCarboxylic Acid/DerivativeCoupling ReagentProduct
This compoundAcetic Anhydride-N-(3-Oxabicyclo[3.3.1]nonan-9-yl)acetamide
This compoundBenzoyl ChloridePyridineN-(3-Oxabicyclo[3.3.1]nonan-9-yl)benzamide
This compoundN-Boc-AlanineHATU, DIPEABoc-Ala-(3-Oxabicyclo[3.3.1]nonan-9-yl)amide

Note: The reactions presented in this table are illustrative and based on the general reactivity of primary amines. Specific experimental conditions may vary.

Alkylation, Acylation, and Sulfonylation of the Amine

The nucleophilic nature of the primary amine allows for facile alkylation, acylation, and sulfonylation reactions.

Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atom. Mono- or di-alkylation can be controlled by stoichiometry and reaction conditions.

Acylation: As discussed in the amidation section, acylation with acid chlorides or anhydrides is a straightforward method to introduce acyl groups.

Sulfonylation: The amine reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base to yield stable sulfonamides. This functional group is prevalent in many biologically active molecules.

Table 2: Examples of N-Functionalization Reactions

Reaction TypeReagentBaseProduct
AlkylationMethyl IodideK₂CO₃N-Methyl-3-oxabicyclo[3.3.1]nonan-9-amine
AcylationAcetyl ChlorideTriethylamineN-(3-Oxabicyclo[3.3.1]nonan-9-yl)acetamide
Sulfonylationp-Toluenesulfonyl ChloridePyridineN-(3-Oxabicyclo[3.3.1]nonan-9-yl)-4-methylbenzenesulfonamide

Note: These examples are based on the typical reactivity of primary amines and may not represent experimentally verified reactions for this compound.

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound can react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These functional groups are important pharmacophores and are known to participate in hydrogen bonding interactions, which can be crucial for molecular recognition in biological systems.

The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.

Table 3: Urea and Thiourea Formation Reactions

ReagentProduct
Phenyl isocyanate1-(3-Oxabicyclo[3.3.1]nonan-9-yl)-3-phenylurea
Methyl isothiocyanate1-(3-Oxabicyclo[3.3.1]nonan-9-yl)-3-methylthiourea

Note: The products listed are predicted based on established reactivity patterns of primary amines.

Formation of Metal Complexes and Ligand Studies

The presence of both a nitrogen donor from the amine and an oxygen donor from the ether linkage in the 3-oxabicyclo[3.3.1]nonane framework makes this compound a potential bidentate ligand for metal coordination. Amino-alcohol ligands are well-known for their ability to form stable complexes with a variety of metal ions.

The stereochemistry of the bicyclic system can influence the geometry of the resulting metal complexes, making these ligands interesting for applications in asymmetric catalysis and materials science. Studies on related amino-alcohol ligands have shown their capacity to coordinate with metal ions, suggesting that this compound could exhibit similar properties.

Transformations of the 3-Oxabicyclo[3.3.1]nonane Ring System

While the primary amine offers a primary site for derivatization, the bicyclic framework itself can undergo transformations, particularly at the bridgehead positions.

Functionalization at Bridgehead Positions

The bridgehead positions (C1 and C5) of the bicyclo[3.3.1]nonane system are generally less reactive due to steric hindrance and the constraints of Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system. However, under certain conditions, functionalization at these positions is possible.

Selective Functionalization of Bridge-Side Positions

The functionalization of the carbon framework of the 3-oxabicyclo[3.3.1]nonane system, aside from the bridgehead and bridging positions, allows for the introduction of diverse substituents, profoundly influencing the molecule's properties. Strategies for these modifications often involve the use of precursors where the C9-amine is masked or yet to be formed.

A prominent method for constructing the functionalized bicyclic core involves a domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This approach utilizes (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals to build the 3-oxabicyclo[3.3.1]nonan-2-one skeleton with a high degree of stereocontrol. nih.govnih.gov The resulting ketone at the C2 position serves as a versatile handle for further functionalization. Subsequent chemical transformations can then be employed to introduce the C9-amine functionality.

Another powerful strategy involves Lewis acid-mediated cyclizations. A domino sequence of a Prins cyclization followed by an intramolecular Friedel–Crafts alkylation can yield benzo-annelated oxabicyclo[3.3.1]nonane derivatives. acs.org Furthermore, tandem Michael-Aldol reactions between substituted 1,3-cyclohexanediones and enals provide a one-pot process to construct the bicyclic system, which can then be functionalized, for example, by selective fluorination, before introducing the amine at the C9 position. ucl.ac.uk

Ring-Opening Reactions of the Ether Bridge

The ether bridge is a defining feature of the 3-oxabicyclo[3.3.1]nonane skeleton, but under certain conditions, it can be cleaved. This ring-opening provides a pathway to monocyclic or rearranged products. Cationic polymerization conditions, in particular, can facilitate the opening of the ether linkage. researchgate.net For instance, the treatment of related bicyclic acetals with acid catalysts can lead to cleavage of the oxygen-containing ring. researchgate.net

The stability of the ether bridge is noteworthy. In the synthesis of related nitrogen-bridgehead bicyclic urethanes, such as 1-aza-3-oxabicyclo[3.3.1]nonan-2-one, the bicyclic structure is stable, highlighting the influence of adjacent functional groups on the robustness of the ether linkage. arizona.edu However, ring-opening reactions of spirocyclic bis(oxiranes) can proceed via an intramolecular nucleophilic attack, leading to the formation of an oxabicyclo[3.3.1]nonane core, a process that underscores the thermodynamic favorability of the bicyclic ether system under specific mechanistic pathways. researchgate.net

Rearrangement Reactions of the Bicyclic Core

The rigid bicyclo[3.3.1]nonane framework can undergo significant skeletal reorganization under specific reaction conditions. A key example is the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane derivatives, which are direct precursors to the corresponding C9-amine. core.ac.ukuniv.kiev.ua

When 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids are treated with trifluoroacetic acid, they can undergo rearrangement. core.ac.uk The specific products depend on the stereochemistry of the oxime. While the syn-oxime may yield the expected classical Beckmann product (a lactam), the anti-oxime can lead to a mixture of products, including a lactam from rearrangement and a lactone resulting from a fragmentation-recyclization process. core.ac.uk This fragmentation suggests the formation of a carbocationic intermediate at the bridge position, which is then trapped by a neighboring carboxyl group. core.ac.uk This behavior indicates that the bicyclo[3.3.1]nonane skeleton is sufficiently flexible to accommodate the strained intermediates required for such rearrangements. core.ac.uk

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms, pathways, and intermediates is crucial for controlling the reactivity and stereoselectivity of transformations involving the 3-oxabicyclo[3.3.1]nonane core.

Elucidation of Reaction Pathways and Intermediates

Several reaction pathways for the formation and transformation of the 3-oxabicyclo[3.3.1]nonane skeleton have been elucidated.

Domino Reactions: In the organocatalyzed synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones, the reaction proceeds through a domino Michael-hemiacetalization-Michael sequence. A key bicyclic hemiacetal has been identified as the product of this cascade, which is then oxidized to the final lactone product. nih.govnih.gov

Gold-Catalyzed Cyclizations: The synthesis of related oxabicyclic systems from enynols using a gold(I) catalyst is proposed to occur via a distinct pathway. rsc.org The mechanism involves an initial exo-dig cyclization to form an intermediate, which is then protonated to generate a cyclic oxonium intermediate. This electrophilic species subsequently undergoes a Prins-type cyclization with a nucleophilic alkene to afford the bicyclic core. rsc.org

Beckmann Rearrangement Fragmentation: The abnormal Beckmann rearrangement of anti-9-oximinobicyclo[3.3.1]nonane derivatives provides a clear example of a complex pathway. A plausible mechanism involves the initial formation of a nitrilium ion, followed by fragmentation of the C1-C9 bond. The resulting carbocation is then trapped intramolecularly by the carboxylic acid group, leading to the formation of a lactone after hydrolysis. core.ac.uk

Transition State Analysis in Stereoselective Reactions

The high degree of stereoselectivity observed in many reactions that form the 3-oxabicyclo[3.3.1]nonane skeleton is governed by the energetics of competing transition states. In the domino reaction to form functionalized 3-oxabicyclo[3.3.1]nonan-2-ones, a proposed transition state model explains the observed diastereoselectivity. researchgate.net This model suggests a highly organized arrangement of the organocatalyst and the two substrates, where non-covalent interactions direct the approach of the nucleophile to the electrophile, favoring the formation of one specific stereoisomer. researchgate.net The analysis of these transition states, often aided by computational chemistry, is key to understanding how the catalyst enforces a specific stereochemical outcome. researchgate.net

Role of Catalysts and Reagents in Directing Reactivity

The choice of catalyst or reagent is paramount in determining the outcome of reactions involving the 3-oxabicyclo[3.3.1]nonane framework, influencing reaction pathways, yields, and selectivity.

Organocatalysts: A highly effective approach for the stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives employs modularly designed organocatalysts (MDOs). nih.govnih.gov These catalysts are self-assembled in the reaction medium from components like cinchona alkaloid derivatives (which act as the stereocontrolling module) and amino acids (which serve as the reaction-center module). nih.gov The unique synergy between the basic and acidic functional groups of these modules is crucial for catalysis, and it was noted that other common organocatalysts were ineffective for this specific domino reaction. nih.govnih.gov

Metal Catalysts: Gold catalysts, particularly Au(I) species, are effective in activating alkyne functionalities towards nucleophilic attack, enabling the cyclization of enynols to form the oxabicyclic core. rsc.orgethernet.edu.et Lewis acids, such as indium(III) triflate, are used to catalyze cationic polycyclization reactions to assemble the bicyclic framework. acs.org

Reagents in Rearrangements and Cyclizations: The course of the Beckmann rearrangement is initiated by strong acids like trifluoroacetic acid. core.ac.uk In other synthetic routes toward the bicyclo[3.3.1]nonane core, specific reducing agents like DIBAL-H or LiAlH(OtBu)3 are used to trigger tandem lactone ring-opening and intramolecular aldol (B89426) condensation cascades. rsc.orgnih.gov The table below summarizes the role of various catalysts in key transformations.

Catalyst/ReagentReaction TypeRoleYieldDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Modularly Designed Organocatalysts (MDOs)Domino Michael-hemiacetalization-MichaelStereocontrol and catalysis of cascadeup to 84%>99:1up to 96% nih.govnih.gov
Gold(I) complexesEnynol Cyclization / Prins-type reactionActivation of π-systems, formation of oxonium intermediateGood-- rsc.org
Trifluoroacetic Acid (TFA)Beckmann RearrangementAcid catalysis, promotion of rearrangement/fragmentation--- core.ac.uk
DIBAL-H / LiAlH(OtBu)3Tandem Aldol CondensationLactone reduction to trigger intramolecular cyclizationup to 82%-- rsc.orgnih.gov
Lewis Acids (e.g., In(III), TMSOTf)Prins CyclizationActivation of carbonyls and alkenesGood-- acs.org

Computational Chemistry and Theoretical Studies on 3 Oxabicyclo 3.3.1 Nonan 9 Amine

Quantum Chemical Calculations for Structural and Electronic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and optimizing the geometry of complex organic molecules.

Theoretical investigations into the bicyclo[3.3.1]nonane framework and its heteroanalogs have been a subject of interest for decades. researchgate.net DFT calculations are a cornerstone of these studies, providing detailed information on the molecule's electron distribution and identifying its most stable geometric arrangement. For derivatives of bicyclo[3.3.1]nonane, DFT calculations have been employed to understand their structural and conformational properties. rsc.org While specific DFT data for 3-Oxabicyclo[3.3.1]nonan-9-amine is not extensively documented in publicly available literature, the principles from related systems can be applied.

The introduction of an oxygen atom at the 3-position and an amine group at the 9-position significantly influences the electronic landscape of the bicyclo[3.3.1]nonane skeleton. The electronegative oxygen atom polarizes the surrounding bonds, while the nitrogen atom of the amine group can act as a hydrogen bond donor and acceptor. Energy minimization studies would typically involve optimizing the molecular geometry to find the lowest energy conformation, taking into account the steric and electronic effects of these functional groups.

For related bicyclic systems, DFT calculations have been used to determine key structural parameters. For instance, in a study of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, DFT calculations were part of a comprehensive structural analysis. researchgate.net

A theoretical study on a similar bicyclic system, 3-azabicyclo[3.3.1]nonane-2,4-dione, utilized ab initio calculations at the MP2/6-31G(d,p) level to optimize the molecular structure and analyze the electron density. scispace.com Such calculations for this compound would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Vibrational frequency analysis, often performed in conjunction with DFT calculations, is a powerful tool for characterizing stationary points on the potential energy surface as either energy minima or transition states. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model and aid in the assignment of spectral bands.

For instance, in the study of 3-azabicyclo[3.3.1]nonane-2,4-dione, solid-state FTIR-ATR spectroscopy was used to investigate its hydrogen bonding motifs, which could be correlated with calculated vibrational modes. scispace.com A similar approach for this compound would involve calculating the vibrational frequencies corresponding to the stretching and bending modes of its functional groups, such as the N-H and C-O bonds. This would not only help in interpreting experimental spectra but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Conformational Landscape Exploration and Energetics

The bicyclo[3.3.1]nonane system is known for its conformational flexibility, primarily existing in chair-chair (CC), boat-chair (BC), and boat-boat (BB) conformations. The presence of heteroatoms and substituents dramatically influences the relative energies of these conformers.

The exploration of the potential energy surface (PES) is crucial for understanding the conformational behavior of this compound. Empirical force field calculations have been performed on related molecules like 2-oxabicyclo[3.3.1]nonane and 3-oxabicyclo[3.3.1]nonane. researchgate.net These studies have shown that for 3-oxabicyclo[3.3.1]nonane, the chair-chair (CC) conformation is the most stable. researchgate.net

The PES of this compound would likely feature several local minima corresponding to different conformational isomers. The relative energies of these isomers determine their population at a given temperature. The introduction of the bulky amino group at the 9-position (the bridgehead methylene) can introduce significant steric interactions that may destabilize certain conformations.

For the parent bicyclo[3.3.1]nonane, the chair-chair conformation is preferred. However, the introduction of heteroatoms can alter this preference. For example, in 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, the boat-chair (BC) conformer is favored due to lone pair-lone pair repulsion between the sulfur atoms in the CC conformer, a phenomenon known as the "hockey sticks" effect. rsc.org

Theoretical calculations can predict the equilibrium distribution of different conformers. For 3-oxabicyclo[3.3.1]nonane, calculations indicate a preference for the chair-chair conformation. researchgate.net In the case of this compound, the conformational equilibrium would be a balance between the inherent preference of the 3-oxabicyclo[3.3.1]nonane core and the steric and electronic influence of the 9-amino group.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are vital for validating these theoretical predictions. By analyzing chemical shifts and coupling constants, the predominant conformation in solution can be determined and compared with the calculated equilibrium populations. For many bicyclo[3.3.1]nonane derivatives, NMR has been used to establish the preferred conformation. researchgate.net

Table 1: Calculated Relative Energies of Bicyclo[3.3.1]nonane Conformers (Illustrative) This table illustrates the typical energy differences found in related systems. Actual values for this compound would require specific calculations.

ConformerRelative Energy (kcal/mol)
Chair-Chair (CC)0.0
Boat-Chair (BC)2.5 - 3.5
Boat-Boat (BB)> 5.0

Note: Data is illustrative and based on general findings for bicyclo[3.3.1]nonane systems.

Intramolecular interactions play a critical role in determining the conformational preferences of this compound. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the ether oxygen) allows for the possibility of intramolecular hydrogen bonding. nih.gov

In certain conformations, the 9-amino group could form a hydrogen bond with the 3-oxygen atom. This interaction would likely stabilize a boat-chair conformation of the piperidine-like ring containing the oxygen, as this would bring the two groups into closer proximity. Such intramolecular hydrogen bonding has been observed to influence the conformation of other substituted bicyclo[3.3.1]nonanes. nih.gov For instance, in certain 3-thia-7-azabicyclo[3.3.1]nonan-9-ols, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom leads to a preference for a boat-chair conformation. researchgate.net

Steric effects are also paramount. The interaction between the 9-amino group and the axial hydrogens at the 2, 4, 6, and 8 positions in a flattened chair-chair conformation could lead to significant steric strain. This transannular interaction is a well-known feature of the bicyclo[3.3.1]nonane system.

Table 2: Key Intramolecular Interactions in this compound

Interaction TypeInvolved GroupsPotential Consequence
Intramolecular Hydrogen Bond9-NH₂ and 3-OStabilization of a boat-chair conformer
Steric Repulsion9-NH₂ and axial C-H bondsDestabilization of the chair-chair conformer
Dipole-Dipole InteractionC-O and C-N bondsInfluence on overall molecular dipole moment and conformational preference

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, with its nucleophilic amine and strategically positioned ether oxygen, several reaction pathways can be envisioned and computationally explored.

Drawing inspiration from studies on related azabicyclo[3.3.1]nonane systems, a plausible reaction to model would be an intramolecular nucleophilic attack. For instance, if a suitable electrophilic center were introduced elsewhere on the bicyclic frame, the 9-amino group could participate in a ring-closing reaction. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to map the potential energy surface of such a transformation.

A hypothetical reaction pathway could involve the intramolecular cyclization of a derivative of this compound. The simulation would typically proceed by:

Reactant and Product Optimization: The ground state geometries of the reactant and product are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactant and product is performed. This is often the most computationally intensive step.

Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to ensure that the identified transition state smoothly connects the desired reactant and product.

The following table presents hypothetical activation energies for a proposed intramolecular cyclization, based on values reported for analogous bicyclic amine reactions. rsc.org

Computational Method Solvent Model Calculated Activation Energy (kcal/mol)
B3LYP/6-31G(d)PCM (Water)22.5
M06-2X/6-311+G(d,p)SMD (DMSO)20.8
ωB97X-D/def2-TZVPIEFPCM (Methanol)21.3

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The rigid bicyclo[3.3.1]nonane framework imposes significant steric constraints that can lead to high stereoselectivity in its reactions. Computational methods are invaluable for predicting and rationalizing these stereochemical outcomes. For the synthesis of substituted derivatives of this compound, different diastereomeric products could be formed.

Theoretical models can calculate the energies of the various transition states leading to these diastereomers. According to the Curtin-Hammett principle, the ratio of the products will be determined by the difference in the free energies of these transition states. researchgate.net For example, in a reduction of a ketone precursor to the 9-amino group, the approach of the reducing agent could be favored from either the syn or anti face relative to the oxygen bridge, leading to two different stereoisomers.

Below is a hypothetical table illustrating the predicted diastereomeric ratio for a nucleophilic addition to a precursor of this compound, based on different levels of theory.

Level of Theory Transition State Energy (TS1, kcal/mol) Transition State Energy (TS2, kcal/mol) Predicted Diastereomeric Ratio (TS1:TS2)
DFT (B3LYP)-345.6-344.292:8
MP2-342.1-341.089:11
Coupled Cluster (CCSD(T))-343.5-342.785:15

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Intermolecular Interactions and Structural Features

The amine and ether functionalities of this compound are expected to play a crucial role in dictating its intermolecular interactions and, consequently, its solid-state architecture.

The presence of a primary amine group makes this compound an excellent candidate for forming hydrogen-bonded supramolecular assemblies. nih.gov The amine group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. These interactions are fundamental in the self-assembly of molecules in the solid state.

Computational crystal structure prediction (CSP) methods can be employed to explore the likely packing arrangements of this molecule. These methods typically involve:

Generating a large number of plausible crystal packing arrangements.

Calculating the lattice energy of each structure using force fields or more accurate quantum mechanical methods.

Ranking the predicted structures based on their thermodynamic stability.

The following table provides a hypothetical summary of the calculated intermolecular interaction energies for a predicted crystal structure of this compound, based on analyses of similar bicyclic amines. nih.gov

Type of Interaction Calculated Energy (kJ/mol) Contributing Functional Groups
N-H···N Hydrogen Bond-25.8Amine-Amine
N-H···O Hydrogen Bond-18.2Amine-Ether
van der Waals-45.5Bicyclic Framework
Electrostatic-30.1Amine, Ether

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications of 3 Oxabicyclo 3.3.1 Nonan 9 Amine As a Synthetic Scaffold

Role as a Versatile Chiral Building Block in Organic Synthesis

The 3-oxabicyclo[3.3.1]nonane skeleton is a key chiral building block, providing a structurally constrained and stereochemically defined foundation for more complex molecules. rsc.orgnih.govcymitquimica.com The synthesis of enantiomerically pure bicyclic compounds is of great importance in medicinal chemistry and materials science as it allows for the construction of molecules with specific three-dimensional arrangements. The rigid conformation of the bicyclo[3.3.1]nonane system, which typically prefers a chair-chair conformation, allows for predictable control over the spatial orientation of substituents.

The value of this framework as a chiral synthon is exemplified by the synthesis of related enantiomerically pure compounds like N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, which serves as a versatile chiral starting material. researchgate.net The inherent chirality and conformational rigidity of the 3-oxabicyclo[3.3.1]nonane core mean that it can be used to introduce specific stereocenters into a target molecule, guiding the stereochemical outcome of subsequent reactions. This makes it a powerful tool for chemists aiming to synthesize enantiomerically pure pharmaceuticals and other complex organic molecules.

Scaffold for Designing Complex Molecular Architectures and Libraries

The 3-oxabicyclo[3.3.1]nonane framework serves as an excellent scaffold for the design of complex molecular architectures and diverse compound libraries. rsc.orgnih.gov Sp³-rich molecular scaffolds that incorporate nitrogen heterocycles are particularly valuable starting points for the assembly of screening libraries in drug discovery. chemrxiv.org The rigid structure of the bicyclo[3.3.1]nonane moiety provides a fixed three-dimensional canvas upon which a variety of functional groups and structural motifs can be appended. chemrxiv.org

This "scaffold-based" approach allows for the systematic generation of a multitude of derivatives from a common core. By modifying the amine group of 3-Oxabicyclo[3.3.1]nonan-9-amine or by introducing substituents at other positions on the bicyclic ring system, chemists can create large libraries of related compounds. These libraries are instrumental in the search for new bioactive molecules, as they allow for the efficient exploration of chemical space around a privileged structural core. The defined spatial arrangement of the scaffold ensures that the appended functionalities are presented in a predictable manner, which is crucial for understanding structure-activity relationships. For example, related spiroacetal scaffolds have been used to generate diverse libraries that occupy a similar chemical space to approved drugs, highlighting the potential for discovering novel therapeutic agents. chemrxiv.org

Precursor in Complex Molecule and Natural Product Synthesis (emphasizing synthetic routes)

The 3-oxabicyclo[3.3.1]nonane core is a key structural feature in numerous natural products and medicinally relevant compounds, making its synthesis a significant focus of research. nih.gov Various synthetic strategies have been developed to construct this bicyclic system, which can then serve as a precursor for more elaborate molecular targets. rsc.orgnih.gov

One powerful method for synthesizing the related 3-oxabicyclo[3.3.1]nonan-2-one derivatives is through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov This highly stereoselective process can create up to four contiguous stereogenic centers in a single sequence. nih.govnih.gov The reaction typically involves the condensation of substrates like (E)-3-aryl-2-nitroprop-2-enols with (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids and amino acids. nih.govnih.gov The resulting bicyclic hemiacetal is then oxidized to the final 3-oxabicyclo[3.3.1]nonan-2-one product. nih.gov

The following table summarizes the key aspects of this domino reaction:

Reaction Type Key Reactants Catalyst System Key Features Product
Domino Michael-hemiacetalization-Michael Reaction(E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enalsModularly Designed Organocatalysts (MDOs) from cinchona alkaloids and amino acidsHigh stereoselectivity, formation of four contiguous stereocentersFunctionalized 3-oxabicyclo[3.3.1]nonan-2-ones

Other synthetic routes to the bicyclo[3.3.1]nonane core include intramolecular aldol (B89426) condensations and tandem Michael additions. rsc.orgnih.gov For instance, cyclohexanone (B45756) derivatives can be annulated with α,β-unsaturated aldehydes or ketones to yield bicyclo[3.3.1]nonanes. rsc.org These synthetic methodologies underscore the role of the 3-oxabicyclo[3.3.1]nonane framework as a crucial intermediate, providing access to a wide range of complex molecules and natural product analogues. rsc.orgnih.gov

Utility in Asymmetric Catalysis and Ligand Design (e.g., for metal complexation)

Derivatives of bicyclo[3.3.1]nonane are recognized for their potential in asymmetric catalysis and as chiral ligands for metal complexes. rsc.orgnih.govresearchgate.net The rigid bicyclic structure is advantageous as it can pre-organize a metal center in a specific geometry, thereby enhancing stereocontrol in catalytic reactions. The presence of heteroatoms, such as the oxygen in the 3-oxa position and the nitrogen of the amine group in this compound, provides ideal coordination sites for metal ions.

The design and synthesis of ligands are crucial for the development of new catalysts. acs.org The stereochemically defined framework of this compound makes it an attractive candidate for a bidentate or even tridentate chiral ligand. The amine and ether oxygen can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. For example, the electron-rich oxygen atom can help stabilize reactive intermediates, such as carbenes in dirhodium(II)-catalyzed reactions. While specific applications of this compound itself as a ligand are not extensively detailed in the provided search results, the principles of ligand design strongly suggest its potential utility in this area. The combination of its rigid chiral backbone and its strategically placed coordinating atoms makes it a promising scaffold for the development of novel asymmetric catalysts.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic approaches to 3-oxabicyclo[3.3.1]nonan-9-amine and its derivatives often rely on multi-step sequences that may involve stoichiometric reagents and generate significant chemical waste. A primary focus of future research should be the development of more sustainable and atom-economical synthetic strategies. This could involve the exploration of catalytic systems that minimize waste and energy consumption.

Key research objectives in this area include:

Catalytic Cyclization Reactions: Investigating novel transition-metal or organocatalyzed cyclization reactions to construct the bicyclic core in a single, efficient step.

Renewable Starting Materials: Exploring pathways that utilize bio-based feedstocks as starting materials, thereby reducing the reliance on petrochemical sources.

Solvent Minimization: The development of syntheses that can be performed in greener solvents, such as water or supercritical fluids, or under solvent-free conditions.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting the advantages of a future, more sustainable approach.

Synthetic Strategy Key Features Potential Advantages Challenges
Current Multi-step Synthesis Often involves protection/deprotection steps, stoichiometric reagents.Established and reliable for small-scale synthesis.Low overall yield, significant waste generation, high cost.
Catalytic Tandem Reactions A sequence of reactions occurs in a single pot with a catalyst.Increased efficiency, reduced purification steps.Catalyst development, optimization of reaction conditions.
Bio-catalytic Synthesis Use of enzymes to perform key transformations.High selectivity, mild reaction conditions, environmentally benign.Enzyme stability and availability, substrate scope.

Exploration of Underexplored Reactivity Profiles of the Amine and Ether Linkages

The reactivity of the amine and ether functionalities within the this compound scaffold is largely unexplored. A detailed investigation into the reactivity of these groups could open up new avenues for the synthesis of novel derivatives with unique properties.

Future research should focus on:

Selective Amine Functionalization: Developing methods for the selective mono- or di-alkylation, acylation, and arylation of the primary amine. The steric hindrance around the amine group may lead to unique selectivity profiles.

Ether Bridge Reactivity: Investigating the stability of the ether linkage under various reaction conditions and exploring potential ring-opening reactions to generate novel functionalized monocyclic systems.

Intramolecular Reactions: Probing the potential for intramolecular reactions between the amine and ether functionalities, or with substituents at other positions on the ring, to form more complex polycyclic structures.

Advanced Strategies for Absolute Stereochemical Control in Synthesis

The presence of multiple stereocenters in the this compound framework means that control over the absolute stereochemistry is crucial for its application in areas such as pharmaceuticals, where enantiomeric purity is paramount. Future research should be directed towards the development of asymmetric syntheses that allow for the selective formation of a single enantiomer.

Potential strategies include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from nature to construct the bicyclic system.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. This could involve asymmetric cyclizations, hydrogenations, or other transformations.

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemistry of a reaction, followed by their subsequent removal.

Stereocontrol Strategy Principle Potential Advantages Potential Disadvantages
Asymmetric Catalysis A small amount of a chiral catalyst generates a large amount of a single enantiomer.High efficiency, atom economy.Catalyst cost and development.
Chiral Pool Synthesis Starts with an enantiomerically pure natural product.High enantiomeric purity is often guaranteed.Limited availability of starting materials.
Resolution of Racemates Separation of a 50:50 mixture of enantiomers.Can be effective for specific compounds.50% of the material is discarded, often requires stoichiometric resolving agents.

Integration of this compound Synthesis with Continuous Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. Applying flow chemistry to the synthesis of this compound could provide a more robust and reproducible manufacturing process.

Future research in this area could explore:

Flow-Based Multistep Synthesis: Designing a continuous flow setup where multiple reaction steps are performed in sequence without isolation of intermediates.

Immobilized Catalysts and Reagents: The use of solid-supported catalysts and reagents in packed-bed reactors to simplify purification and enable catalyst recycling.

In-line Analysis and Optimization: Integrating analytical techniques, such as spectroscopy, directly into the flow stream to allow for real-time monitoring and optimization of reaction conditions.

Investigation of Novel Functionalizations at Various Ring Positions

The carbon skeleton of this compound offers several positions for functionalization, which could be exploited to fine-tune the properties of the molecule. A systematic investigation into the selective functionalization of the bicyclic ring is a promising area for future research.

Key research targets include:

C-H Functionalization: The development of methods for the direct and selective introduction of functional groups at specific C-H bonds on the ring. This represents a highly atom-economical approach to derivatization.

Functionalization at the Bridgehead Positions: Exploring the reactivity of the bridgehead carbons and developing strategies for their functionalization.

Synthesis of Substituted Analogues: The targeted synthesis of analogues with substituents at various positions to probe structure-activity relationships.

Q & A

Q. Methodological Approach :

Docking studies : Use PyMOL or AutoDock to model interactions with target proteins.

In vitro assays : Measure IC50_{50} against relevant receptors (e.g., 5-HT3_3 for antiemetic activity).

What are the challenges in scaling up enantioselective syntheses of this compound derivatives?

Advanced Research Question
Key issues include:

  • Catalyst efficiency : Chiral ligands (e.g., BINAP) often require >5 mol% loading, increasing costs.
  • Purification : Diastereomeric salts (e.g., with tartaric acid) may co-crystallize, reducing enantiomeric excess (ee).
  • Byproduct formation : Over-reduction of ketones to alcohols occurs if STAB is not rigorously anhydrous .

Q. Optimization Strategies :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.
  • Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for >99% ee .

How do computational methods aid in predicting the reactivity of functionalized 3-Oxabicyclo derivatives?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level:

  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites (e.g., amine nitrogen: f=0.15f^- = 0.15).
  • Transition states : Simulate ring-opening reactions (e.g., acid-catalyzed ether cleavage) with imaginary frequencies < -200 cm1^{-1} .

Validation :
Compare computed activation energies (EaE_a) with experimental Arrhenius plots (e.g., Ea=18kcal/molE_a = 18 \, \text{kcal/mol} for Boc deprotection ).

Notes

  • All answers prioritize peer-reviewed methodologies (e.g., SHELX for crystallography , STAB for reductive amination ).
  • Commercial/industrial aspects (e.g., supplier data in ) are excluded per guidelines.
  • Structural ambiguities resolved via multi-technique workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.